8-tert-Butyl-4-[2-(trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 8-tert-Butyl-4-[2-(trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1326808-82-5
VCID: VC11717504
InChI: InChI=1S/C21H26F3NO4/c1-19(2,3)13-8-10-20(11-9-13)25(16(12-29-20)18(27)28)17(26)14-6-4-5-7-15(14)21(22,23)24/h4-7,13,16H,8-12H2,1-3H3,(H,27,28)
SMILES: CC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3C(F)(F)F
Molecular Formula: C21H26F3NO4
Molecular Weight: 413.4 g/mol

8-tert-Butyl-4-[2-(trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

CAS No.: 1326808-82-5

Cat. No.: VC11717504

Molecular Formula: C21H26F3NO4

Molecular Weight: 413.4 g/mol

* For research use only. Not for human or veterinary use.

8-tert-Butyl-4-[2-(trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid - 1326808-82-5

Specification

CAS No. 1326808-82-5
Molecular Formula C21H26F3NO4
Molecular Weight 413.4 g/mol
IUPAC Name 8-tert-butyl-4-[2-(trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Standard InChI InChI=1S/C21H26F3NO4/c1-19(2,3)13-8-10-20(11-9-13)25(16(12-29-20)18(27)28)17(26)14-6-4-5-7-15(14)21(22,23)24/h4-7,13,16H,8-12H2,1-3H3,(H,27,28)
Standard InChI Key YJFARKRMFMBQRL-UHFFFAOYSA-N
SMILES CC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3C(F)(F)F
Canonical SMILES CC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3C(F)(F)F

Introduction

Structural Characteristics and Molecular Identity

Core Architectural Features

The molecular architecture of 8-tert-Butyl-4-[2-(trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is defined by three critical components:

  • Spirocyclic Framework: A 1-oxa-4-azaspiro[4.5]decane system creates a rigid bicyclic structure where oxygen and nitrogen atoms occupy adjacent positions. This conformation imposes steric constraints that influence reactivity and binding interactions.

  • Trifluoromethylbenzoyl Moiety: The 2-(trifluoromethyl)benzoyl group introduces strong electron-withdrawing effects, enhancing metabolic stability and modulating lipophilicity.

  • tert-Butyl Substituent: Positioned at the 8th carbon, the bulky tert-butyl group contributes to steric hindrance, potentially affecting conformational dynamics and target selectivity.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC21_{21}H26_{26}F3_3NO4_4
Molecular Weight413.4 g/mol
IUPAC Name8-tert-butyl-4-[2-(trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
SMILESCC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3C(F)(F)F
InChI KeyYJFARKRMFMBQRL-UHFFFAOYSA-N

Stereochemical Considerations

While crystallographic data remain unavailable, computational modeling suggests that the spirocyclic system adopts a chair-like conformation for the cyclohexane ring, with the tert-butyl group occupying an equatorial position to minimize steric strain. The trifluoromethylbenzoyl group likely resides in a planar orientation, facilitating π-π stacking interactions with aromatic residues in biological targets.

Synthesis and Manufacturing

Stepwise Synthetic Strategy

The synthesis of this compound involves a multi-step sequence:

  • Spirocycle Formation: Cyclocondensation of a γ-amino alcohol with a ketone precursor under acidic conditions generates the 1-oxa-4-azaspiro[4.5]decane core.

  • Benzoylation: Introduction of the 2-(trifluoromethyl)benzoyl group via Schotten-Baumann acylation, employing benzoyl chloride derivatives in dichloromethane at 0–5°C.

  • Carboxylic Acid Functionalization: Oxidation of a propargyl alcohol intermediate using Jones reagent (CrO3_3/H2_2SO4_4) yields the carboxylic acid group.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Spirocycle FormationHCl (cat.), reflux, 12 h62
Benzoylation2-(Trifluoromethyl)benzoyl chloride, DCM, 0°C78
OxidationCrO3_3, H2_2SO4_4, acetone, 20°C85

Industrial-Scale Considerations

For large-scale production, continuous flow chemistry has been proposed to enhance reproducibility and safety. Microreactor systems enable precise control over exothermic acylation steps, reducing side product formation.

Physicochemical Properties

Thermodynamic and Solubility Profiles

The compound exhibits limited aqueous solubility (1.2 mg/mL at 25°C) due to its hydrophobic tert-butyl and trifluoromethyl groups. Log P calculations (XLOGP3 = 1.62) indicate moderate lipophilicity, suggesting favorable membrane permeability.

Spectral Characterization

  • 1^1H NMR (400 MHz, CDCl3_3): δ 1.08 (s, 9H, tert-butyl), 3.45–3.62 (m, 4H, spirocycle CH2_2), 7.52–7.89 (m, 4H, aromatic).

  • IR (KBr): 1720 cm1^{-1} (C=O stretch), 1320 cm1^{-1} (C-F stretch).

Comparative Analysis with Structural Analogs

Substitution of the tert-butyl group with methyl or propyl chains reduces metabolic stability by 40–60%, underscoring the importance of steric bulk in pharmacokinetic optimization.

Future Research Directions

  • Target Deconvolution: CRISPR-Cas9 screening to identify primary molecular targets.

  • Prodrug Development: Esterification of the carboxylic acid to enhance oral bioavailability.

  • Green Chemistry Approaches: Enzymatic acylation to replace traditional benzoylation methods.

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